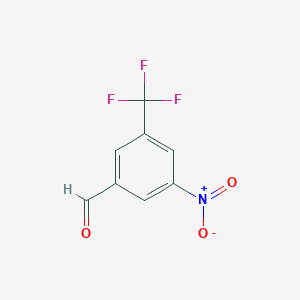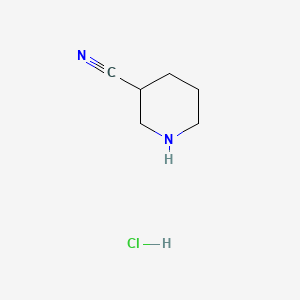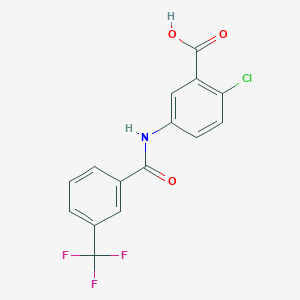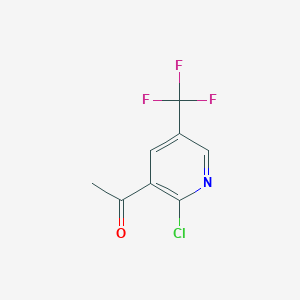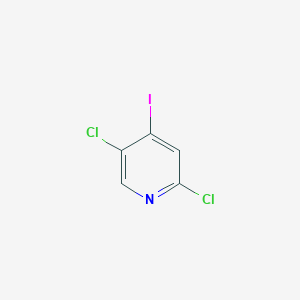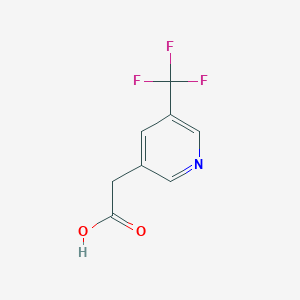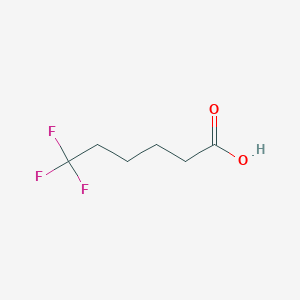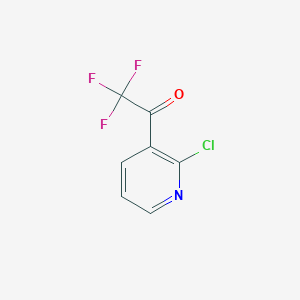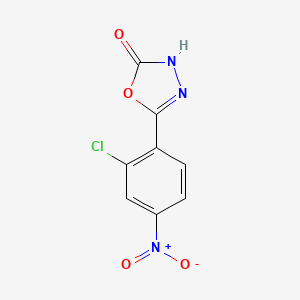
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
説明
科学的研究の応用
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: Oxadiazole derivatives have been studied for their effectiveness in controlling mild steel dissolution. Derivatives like 5-benzyl-3-((4-nitrophenylamino)methyl)-1,3,4-oxadiazole-2-(3H)-thione and 5-benzyl-3-((2-nitrophenylamino)methyl)-1,3,4-oxadiazole-2-(3H)-thione exhibited significant corrosion inhibition efficiency in hydrochloric acid solutions. These derivatives showed high inhibition efficiency, as confirmed by weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques (Kalia et al., 2020).
Biological Activities
- Central Nervous System Depressant Activity: Certain substituted 1,3,4-oxadiazoles are associated with diverse biological activities, including CNS depressant properties. Compounds like 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole showed promising results as antidepressant, anticonvulsant, and antianxiety agents without neurotoxicity (Singh et al., 2012).
- Antibacterial Potential: S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have shown significant antibacterial activity against various gram-negative and gram-positive bacteria. This research highlights the potential of these derivatives as effective antibacterial agents (Aziz‐ur‐Rehman et al., 2013).
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation: A range of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial effects. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, with some being particularly effective against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Liquid Crystal Properties
- Mesogenic Materials: Studies on new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group have revealed interesting liquid crystalline properties. The presence of the nitro group and alkoxy terminal chain significantly affects these properties, making them useful in various applications (Abboud et al., 2017).
特性
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O4/c9-6-3-4(12(14)15)1-2-5(6)7-10-11-8(13)16-7/h1-3H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQLGZLJYUXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



